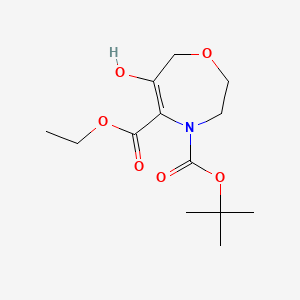
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate
Descripción
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes a Boc (tert-butoxycarbonyl) protecting group, a hydroxy group, and an ethyl ester. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H21NO6 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
4-O-tert-butyl 5-O-ethyl 6-hydroxy-3,7-dihydro-2H-1,4-oxazepine-4,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-5-19-11(16)10-9(15)8-18-7-6-14(10)12(17)20-13(2,3)4/h15H,5-8H2,1-4H3 |
Clave InChI |
XXYUUXAUACKKFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(COCCN1C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate typically involves multiple steps. One common method starts with the protection of the hydroxy group using a Boc protecting group. This is followed by the formation of the oxazepine ring through cyclization reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Acidic conditions using TFA (Trifluoroacetic acid) are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Aplicaciones Científicas De Investigación
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate involves its interaction with various molecular targets. The Boc protecting group can be selectively removed to reveal reactive sites that can interact with enzymes or other biological molecules. The hydroxy group can form hydrogen bonds, while the ester group can participate in esterification reactions, making it a versatile compound in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Similar in structure but contains a piperidine ring instead of an oxazepine ring.
Ethyl N-Boc-4-benzylpiperidine-4-carboxylate: Contains a benzyl group and a piperidine ring.
Uniqueness
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate is unique due to its oxazepine ring structure, which imparts different chemical reactivity and biological activity compared to piperidine derivatives. The presence of the hydroxy group also adds to its versatility in chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


